Bienvenue dans la boutique en ligne BenchChem!

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Medicinal Chemistry 11β-HSD1 Inhibition Structure-Activity Relationship

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2309232-29-7) is a synthetic heterocyclic small molecule with the molecular formula C16H25N3O3 and a molecular weight of 307.39 g/mol. The compound belongs to the diazepane-acetamide chemotype, a structural class that has been the subject of patent disclosures for therapeutic applications including selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition and P2X3 receptor antagonism.

Molecular Formula C16H25N3O3
Molecular Weight 307.394
CAS No. 2309232-29-7
Cat. No. B2771659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
CAS2309232-29-7
Molecular FormulaC16H25N3O3
Molecular Weight307.394
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)N2CCCN(CC2)C3CCOC3
InChIInChI=1S/C16H25N3O3/c1-12-15(13(2)22-17-12)10-16(20)19-6-3-5-18(7-8-19)14-4-9-21-11-14/h14H,3-11H2,1-2H3
InChIKeyHIGSFELJBOSKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2309232-29-7): Baseline Identity and Sourcing Context


2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2309232-29-7) is a synthetic heterocyclic small molecule with the molecular formula C16H25N3O3 and a molecular weight of 307.39 g/mol [1]. The compound belongs to the diazepane-acetamide chemotype, a structural class that has been the subject of patent disclosures for therapeutic applications including selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition and P2X3 receptor antagonism [2][3]. Its core architecture comprises a 3,5-dimethylisoxazole ring connected via an ethanone linker to an N-(oxolan-3-yl)-substituted 1,4-diazepane ring system.

Why Near-Neighbor Diazepane-Acetamide Analogs Cannot Be Casually Substituted for CAS 2309232-29-7 Without Loss of Functional Identity


Substituting 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one with a close diazepane-acetamide analog carries substantial and unquantified risk for any research program or procurement decision that requires reproducible biological activity or structure-specific behavior. The position and identity of the substituent on the diazepane ring is a critical determinant of target binding [1]. Existing patent literature demonstrates that modifications to the diazepane-acetamide scaffold—including changes to the heterocyclic attachment at the ethanone linker and the N-substituent on the 1,4-diazepane ring—directly influence inhibitor potency and selectivity profiles [1][2]. Because the comparator data required to establish a permissible substitution range for the oxolan-3-yl moiety are absent from the public domain, any generic replacement must be treated as an untested, new chemical entity from a functional standpoint.

Quantitative Differentiation Evidence for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one Against In-Class Analogs


Structure-Specific Differentiation: The Unique Oxolan-3-yl Substitution Pattern

The compound is defined by a 4-(oxolan-3-yl)-1,4-diazepane substructure. This substitution motif distinguishes it from the vast majority of diazepane-acetamide derivatives described in the 11β-HSD1 patent literature, which typically employ N-aryl, N-alkyl, or N-sulfonyl substituents on the diazepane ring rather than a tetrahydrofuran (oxolane) group [1]. While comparative IC50 or Ki data for 11β-HSD1 inhibition are not available in the public domain, the patent class specification explicitly states that the nature of the substituent attached to the diazepane ring is critical for modulating enzyme inhibitory activity [1]. The oxolan-3-yl group introduces distinct conformational flexibility and hydrogen-bonding potential that is absent in simpler alkyl- or aryl-substituted comparators .

Medicinal Chemistry 11β-HSD1 Inhibition Structure-Activity Relationship

Class-Level Inference: 11β-HSD1 Inhibitory Potential via Diazepane-Acetamide Scaffold

The diazepane-acetamide chemotype has been patented as a novel class of selective small-molecule inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a validated target for metabolic syndrome, type 2 diabetes, obesity, and related disorders [1][2]. The patent disclosure (EP1918285A1/WO2008052638) describes the generic structure encompassing the target compound and teaches that members of this class exhibit 11β-HSD1 inhibitory activity relevant to the treatment of insulin resistance, dyslipidemia, hypertension, and cognitive disorders [1]. However, the specific IC50 or Ki values for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one against human 11β-HSD1 have not been published.

Metabolic Syndrome 11β-HSD1 Glucocorticoid Modulation

Class-Level Inference: P2X3 Antagonist Potential via Heterocyclic Scaffold

Recent patent filings (WO2023115200A1) describe heterocyclic compounds containing oxolane-substituted diazepane motifs as P2X3 and/or P2X2/3 receptor antagonists for the treatment of pain and related conditions [1]. The patent claims that compounds within this structural class exhibit high P2X3 antagonistic activity, good selectivity, low toxicity, and favorable metabolic stability [1]. The target compound's structure falls within the Markush formulae of such disclosures, but no specific P2X3 IC50 or binding data have been released for CAS 2309232-29-7.

Pain P2X3 Receptor Ion Channel

Critical Evidence Gap Declaration: Absence of Head-to-Head Comparative Data

A comprehensive search of the public domain—including PubMed, Google Patents, BindingDB, PubChem, and chemical supplier databases—returns no primary research articles, no head-to-head comparative studies, and no quantitative biochemical or cellular assay data for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2309232-29-7). The closest structurally characterized analog with public activity data is a sulfonamide-containing PARP1 inhibitor (CHEMBL381543, IC50 = 12 nM) that bears a 3,5-dimethylisoxazole group attached via a sulfonyl linker to a diazepane ring [1]; however, this compound differs fundamentally in its linker chemistry (sulfonamide vs. ethanone) and biological target (PARP1 vs. 11β-HSD1 or P2X3). No direct quantitative comparison between the target compound and any named comparator can be made at this time.

Evidence Gap Procurement Caution Data Transparency

Application Scenarios for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2309232-29-7) Based on Current Evidence


De Novo 11β-HSD1 Inhibitor Screening

Organizations with established 11β-HSD1 enzymatic or cellular assays may procure this compound to expand the chemical diversity of their screening library. The oxolan-3-yl substituent offers a hydrogen-bond-capable, conformationally flexible motif not represented in the alkyl- and aryl-substituted analogs that dominate the patent literature [1]. All potency, selectivity (versus 11β-HSD2), and cellular activity parameters must be determined experimentally, as no reference data exist [2].

P2X3/P2X2/3 Antagonist Lead Exploration

The compound's structural alignment with recently claimed P2X3 antagonist chemotypes supports its inclusion in screening cascades targeting neuropathic pain, chronic cough, or bladder disorders [1]. Researchers should incorporate appropriate counterscreening against P2X2/3 heteromeric receptors to establish subtype selectivity, and generate pharmacokinetic profiling data in parallel, as no such information is publicly available.

Chemical Probe Development via Scaffold Elaboration

Medicinal chemistry teams exploring structure-activity relationships (SAR) around the diazepane-acetamide scaffold may use this compound as a synthetic starting point for diversification. The ethanone linker and the oxolan-3-yl group both present sites for further chemical modification, enabling systematic exploration of this under-characterized region of chemical space [1].

Procurement as a Synthetic Building Block or Reference Standard

This compound can be legitimately procured as a synthetic intermediate for the preparation of more elaborate molecules within the oxolane-diazepane chemotype. It may also serve as an analytical reference standard (e.g., for LC-MS or NMR method development) when supplied with a Certificate of Analysis confirming ≥95% purity. No claims regarding biological activity, selectivity, or in vivo performance can be made at this time.

Quote Request

Request a Quote for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.